PPG-26-buteth-26

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

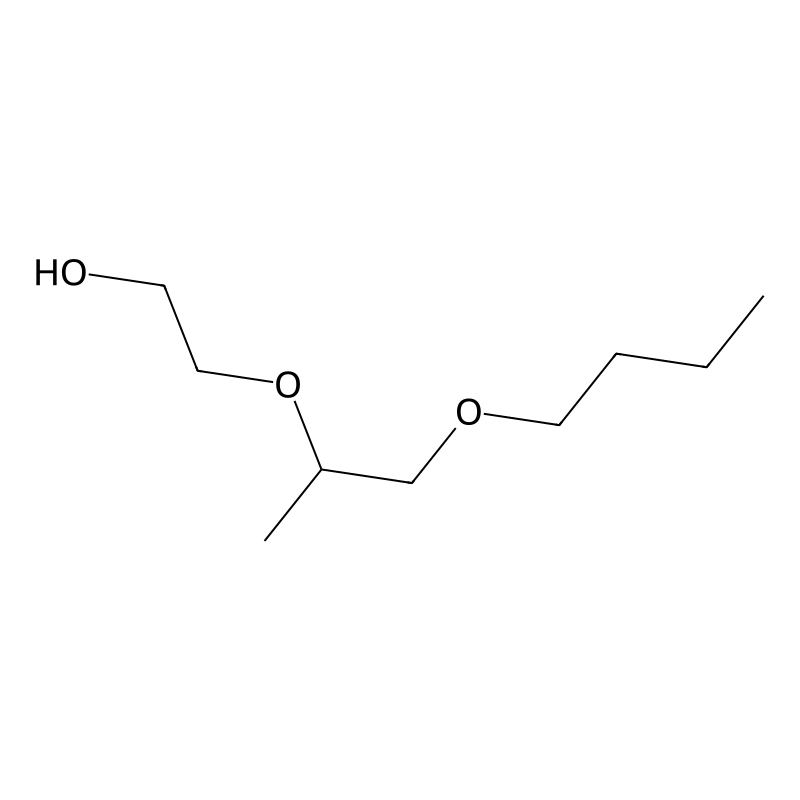

Canonical SMILES

PPG-26-buteth-26, a polyoxypropylene and polyoxyethylene ether of butyl alcohol, is a synthetic polymer widely used in cosmetic and personal care formulations. This compound is characterized by its colorless or pale yellow appearance and is typically found in liquid form. It is part of a larger family of PPG buteth ingredients, which are produced through the copolymerization of propylene oxide and ethylene oxide, initiated by butyl alcohol. The numbers in its name indicate the average number of propylene oxide (26) and ethylene oxide (26) units present in the polymer chain .

In cosmetics, PPG-26-buteth-26 serves multiple functions, including acting as a hair conditioning agent, skin conditioning agent, and surfactant/emulsifying agent. Its ability to enhance the texture and performance of products makes it valuable in formulations for bubble baths, shampoos, skin cleansers, and shaving products .

- Initiation: Butyl alcohol reacts with the monomers (propylene oxide and ethylene oxide).

- Propagation: The reaction continues with the addition of more monomers to form longer polymer chains.

- Termination: The reaction is terminated once the desired molecular weight is achieved.

The resulting polymer exhibits properties that make it effective as a conditioning agent due to its hydrophilic nature from the ethylene oxide units and hydrophobic characteristics from the propylene oxide units .

PPG-26-buteth-26 has been evaluated for its safety in cosmetic applications by various panels, including the Cosmetic Ingredient Review Expert Panel. Studies indicate that it has low acute toxicity when ingested and does not cause significant irritation or sensitization upon skin contact .

While some PPG buteth compounds have shown mild ocular toxicity or skin irritation in certain tests, PPG-26-buteth-26 has not demonstrated these adverse effects in clinical testing. It is considered safe for use in cosmetic products at regulated concentrations .

The primary synthesis method for PPG-26-buteth-26 involves the following steps:

- Preparation of Monomers: Ethylene oxide and propylene oxide are prepared in equal proportions.

- Polymerization: The monomers are subjected to polymerization in the presence of butyl alcohol under controlled temperature and pressure conditions.

- Purification: The resulting polymer is purified to remove any unreacted monomers or by-products.

This method allows for precise control over the molecular weight and properties of the final product, making it suitable for various cosmetic applications .

PPG-26-buteth-26 is utilized extensively in cosmetic formulations due to its multifunctional properties:

- Hair Conditioning: It leaves hair soft, shiny, and easy to comb.

- Skin Conditioning: It helps maintain skin moisture and texture.

- Surfactant Properties: It acts as an emulsifier, stabilizing formulations by reducing surface tension .

Its versatility allows it to be incorporated into a wide range of products, including shampoos, conditioners, moisturizers, bubble baths, and shaving creams.

Studies on PPG-26-buteth-26 indicate that it interacts favorably with other ingredients commonly found in cosmetic formulations. Its emulsifying properties enhance the stability and texture of creams and lotions. Additionally, it does not exhibit significant interactions that would compromise product safety or efficacy when used within recommended concentrations .

PPG-26-buteth-26 belongs to a broader category of PPG buteth compounds. Here are some similar compounds along with their unique characteristics:

| Compound Name | Average Propylene Oxide Units | Average Ethylene Oxide Units | Unique Properties |

|---|---|---|---|

| PPG-12-buteth-16 | 12 | 16 | Known for lower viscosity; often used in lighter formulations. |

| PPG-9-buteth-12 | 9 | 12 | Higher solubility; used primarily as a solvent. |

| PPG-28-buteth-35 | 28 | 35 | High molecular weight; less likely to irritate skin due to size. |

| PPG-24-buteth-27 | 24 | 27 | Associated with mild ocular toxicity; requires caution in use. |

PPG-26-buteth-26 stands out due to its balanced ratio of propylene and ethylene oxides, providing effective conditioning properties while maintaining safety in cosmetic applications .

Physical Properties

Viscosity and Rheological Behavior

PPG-26-buteth-26 exhibits distinctive rheological characteristics that make it valuable in cosmetic and personal care formulations. The compound demonstrates pseudoplastic fluid behavior, meaning its viscosity decreases with increasing shear rate [1]. This non-Newtonian behavior is particularly advantageous in formulations where ease of application and spreading are important.

The viscosity of PPG-26-buteth-26 is influenced by its molecular weight and polymer structure. With an average molecular weight of approximately 3,900 g/mol [2], the compound maintains a liquid consistency at room temperature while providing sufficient viscosity for formulation stability. The rheological properties are characterized by shear-thinning behavior, which facilitates processing and application while maintaining product integrity at rest.

Research on similar polypropylene glycol compounds has shown that the apparent viscosity decreases significantly with increasing shear rate, particularly in the range of 50 to 3000 s⁻¹ [1]. This behavior is consistent with the polymer's ability to align under shear stress, reducing intermolecular interactions and resulting in lower viscosity during application.

Thermal Stability and Phase Transitions

PPG-26-buteth-26 demonstrates good thermal stability under normal processing and storage conditions. The compound maintains its liquid state across a broad temperature range, with a melting point of -40°C [3] and a boiling point exceeding 200°C [2] [4]. This wide liquid range makes it suitable for various cosmetic applications and processing conditions.

The thermal stability of PPG-26-buteth-26 is attributed to the stable ether linkages in its polymer backbone. However, at elevated temperatures, particularly during processing, some degradation may occur through chain scission and transesterification reactions [1]. The compound exhibits a flash point greater than 230°F (110°C) [2] [4], indicating good safety characteristics for cosmetic applications.

Phase transition behavior is minimal within the normal use temperature range, with the compound remaining in a stable liquid phase. The glass transition temperature has not been specifically determined in the literature, but it is expected to be well below the melting point, ensuring flexibility and flow properties at room temperature.

Solubility and Partition Coefficients

The solubility profile of PPG-26-buteth-26 reflects its amphiphilic nature, with both hydrophilic and lipophilic characteristics. The compound demonstrates moderate water solubility, being soluble at temperatures below 40°C [2], with an estimated water solubility of 1188 mg/L at 25°C [5]. This solubility profile is consistent with its function as an emulsifier and surfactant.

The estimated log Kow (octanol-water partition coefficient) is 1.10 [5], indicating a moderate preference for the aqueous phase over the organic phase. This relatively low log P value suggests that PPG-26-buteth-26 is more hydrophilic than lipophilic, which is consistent with its primary function as an oil-in-water emulsifier.

The partition coefficient data indicates that PPG-26-buteth-26 has moderate affinity for both aqueous and organic phases, making it effective as a phase-transfer agent. The compound's solubility in various solvents follows the expected pattern: high solubility in polar solvents like water and ethanol, moderate solubility in amphiphilic solvents like octanol, and limited solubility in nonpolar solvents such as hexane.

Functional Properties as a Surfactant and Emulsifier

Surface Activity and Micellization

PPG-26-buteth-26 demonstrates significant surface activity due to its amphiphilic molecular structure, which contains both hydrophilic ethylene oxide units and lipophilic propylene oxide units [6] [7]. This dual nature enables the compound to adsorb at air-water and oil-water interfaces, reducing surface tension and facilitating emulsion formation.

The compound's surface activity is enhanced by its relatively high molecular weight and the presence of 26 ethylene oxide and 26 propylene oxide units on average [7] [8]. This structure provides optimal balance between hydrophilic and lipophilic segments, resulting in effective micellization behavior in aqueous solutions.

While specific critical micelle concentration (CMC) values are not available in the literature, the compound's structure suggests it forms micelles at relatively low concentrations, typical of nonionic surfactants with extended polyether chains. The micellization process is driven by the favorable thermodynamics of removing the hydrophobic segments from the aqueous environment while maintaining the hydrophilic portions in contact with water.

Interfacial Tension Reduction

PPG-26-buteth-26 effectively reduces interfacial tension between oil and water phases, which is fundamental to its emulsifying properties [9]. The compound's ability to lower interfacial tension is attributed to its preferential adsorption at the oil-water interface, where the hydrophobic segments orient toward the oil phase while the hydrophilic segments remain in the aqueous phase.

The interfacial tension reduction capability of PPG-26-buteth-26 enables it to function as an effective emulsifier for oil-in-water systems [10]. Research has shown that compounds in this class can significantly reduce interfacial tension, facilitating the formation of stable emulsions with smaller droplet sizes and improved stability.

The compound's effectiveness as an emulsifier is demonstrated by its ability to stabilize emulsions containing various oils and water-based ingredients. For example, formulations containing PPG-26-buteth-26 combined with PEG-40 hydrogenated castor oil can effectively solubilize oils in water-based systems [9], demonstrating the compound's practical utility in cosmetic and personal care applications.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | Average Mn ~3,900 g/mol | BuyersGuideChem [2] |

| Density | 1.056 g/mL at 25°C | BuyersGuideChem [2] |

| Boiling Point | >200°C | BuyersGuideChem [2] |

| Flash Point | >230°F (>110°C) | BuyersGuideChem [2] |

| Melting Point | -40°C | UPI Chem [3] |

| Viscosity | Pseudoplastic fluid behavior | PMC Study [1] |

| Refractive Index | n20/D 1.46 | BuyersGuideChem [2] |

| Water Solubility | Soluble at <40°C (1188 mg/L estimated) | BuyersGuideChem [2]/EPI System [5] |

| Log Kow (estimated) | 1.10 | EPI System [5] |

| Appearance | Colorless or pale yellow liquid | Multiple Sources [6] [7] [8] |

| CAS Number | 9038-95-3 / 9065-63-8 | Multiple Sources [6] [7] [8] |

| Molecular Formula | CH₃(CH₂)₃(OCH₂CH₂)ₓ[OCH₂CH(CH₃)]ᵧOH | BuyersGuideChem [2] |

| Property | Value/Description | Function |

|---|---|---|

| Hydrophilic-Lipophilic Balance (HLB) | Not specifically determined (estimated 10-15 based on structure) | Determines emulsion type and stability |

| Surface Activity | Effective surface tension reduction | Wetting and spreading properties |

| Emulsification Type | Oil-in-water (O/W) emulsifier | Emulsion formation mechanism |

| Interfacial Tension Reduction | Significant reduction in interfacial tension | Enhances mixing of oil and water phases |

| Micellization Behavior | Forms micelles in aqueous solutions | Aggregation behavior in solution |

| Critical Micelle Concentration (CMC) | Not specified in literature | Onset of micelle formation |

| Solubilization Capacity | Capable of solubilizing oils and fragrances | Incorporation of hydrophobic substances |

| Foam Formation | Creates rich lather in cleansing products | Cleansing and aesthetic properties |

| Stability Enhancement | Provides long-term emulsion stability | Product shelf-life and performance |

| Property | Value/Description | Temperature Range/Notes |

|---|---|---|

| Thermal Stability | Stable under normal processing conditions | Stable up to ~200°C |

| Degradation Temperature | Degradation observed at elevated temperatures | Variable depending on processing conditions |

| Phase Transition Temperature | Liquid state maintained at room temperature | Remains liquid from -40°C to >200°C |

| Glass Transition Temperature | Not specified in literature | Below freezing point |

| Thermal Decomposition | Chain scission and transesterification reactions | Occurs at high temperatures with catalysts |

| Processing Temperature Range | Suitable for cosmetic processing temperatures | Typically 20-80°C for cosmetic applications |

| Storage Temperature | Room temperature storage recommended | 15-25°C optimal |

| Thermal Conductivity | Not specified in literature | Expected to be low due to organic nature |

| Specific Heat Capacity | Not specified in literature | Typical for polyether compounds |

| Solvent/Property | Solubility/Value | Classification |

|---|---|---|

| Water | Soluble at <40°C (1188 mg/L estimated) | Hydrophilic solvent |

| Ethanol | Soluble (expected based on structure) | Polar protic solvent |

| Octanol | Moderate solubility | Amphiphilic solvent |

| Benzene | Limited solubility | Aromatic nonpolar solvent |

| Trichloromethane | Limited solubility | Polar aprotic solvent |

| Hexane | Insoluble | Nonpolar aliphatic solvent |

| Diethyl ether | Moderate solubility | Polar aprotic solvent |

| Log P (octanol-water) | 1.10 (estimated) | Partition coefficient |

| Log Kow (estimated) | 1.10 (KOWWIN estimate) | Partition coefficient |

| Partition coefficient (oil/water) | Moderate preference for water phase | Phase preference |

| Hydrophilic character | Moderate to high | Water-loving tendency |

| Lipophilic character | Moderate | Oil-loving tendency |